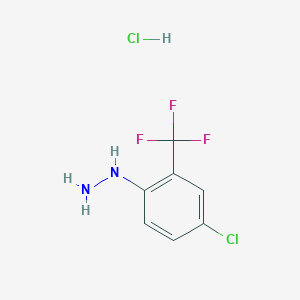

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

概要

説明

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H6ClF3N2.ClH. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

化学反応の分析

Condensation Reactions

The hydrazine moiety enables nucleophilic reactions with carbonyl-containing compounds. A representative example involves its reaction with 4-chlorobutanaldimethyl acetal under mild conditions:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobutanaldimethyl acetal | Alcohol/water (5:1), reflux (5–18 h), pH 12 adjustment | 5-Trifluoromethyltryptamine derivative | 494 mg |

This reaction proceeds via initial hydrazone formation followed by cyclization to yield the tryptamine scaffold. The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, while the chloro substituent influences regioselectivity.

Oxidation Reactions

The hydrazine group is susceptible to oxidation, forming azo compounds under controlled conditions. While specific data for this compound is limited, analogous phenylhydrazine derivatives exhibit the following behavior:

Proposed Pathway :

Common Reagents :

-

KMnO₄ (acidic conditions)

-

H₂O₂ (neutral/basic conditions)

The trifluoromethyl group may hinder oxidation due to steric and electronic effects, necessitating optimized reaction parameters.

Reduction Reactions

Reduction of the hydrazine group can yield substituted aniline derivatives. For example:

Hypothetical Reaction :

Key Considerations :

-

The strong reducing agent LiAlH₄ cleaves the N–N bond.

-

The chloro and trifluoromethyl groups remain intact under standard reduction conditions.

Substitution Reactions

The chloro substituent on the aromatic ring may undergo nucleophilic aromatic substitution (NAS), though the electron-withdrawing trifluoromethyl group deactivates the ring.

Potential Reactions :

| Nucleophile | Conditions | Product |

|---|---|---|

| Methoxide (NaOCH₃) | High temperature, polar aprotic solvent | Methoxy-substituted derivative |

| Amines (NH₃) | Cu catalyst, elevated pressure | Amino-substituted derivative |

Experimental evidence for such reactions remains limited, but computational studies suggest feasibility under forcing conditions.

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free hydrazine base. This property is critical for pH-dependent applications:

Applications :

-

Buffered solutions (pH 3–5) stabilize the hydrazine form for further reactions.

-

Alkaline conditions (pH > 10) promote deprotonation, enhancing nucleophilicity.

Comparative Reactivity

The compound’s reactivity diverges from simpler phenylhydrazines due to its substituents:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Chloroaniline | Lacks hydrazine functionality, limiting condensation/oxidation pathways |

| 2-Chloro-4-(trifluoromethyl)aniline | Reduced electrophilicity compared to the hydrazine derivative |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 150°C may degrade the hydrazine group.

-

Hydrolysis : Susceptible to hydrolysis in strongly acidic or basic media, yielding phenolic byproducts.

科学的研究の応用

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with diverse applications across scientific research, including serving as an intermediate in synthesizing pharmaceutical agents, agrochemicals, dyes, and pigments. The presence of both chlorine and trifluoromethyl groups on the phenyl ring enhances its chemical reactivity and potential biological activity compared to similar compounds.

Scientific Research Applications

This compound is utilized in various scientific fields because of its unique chemical properties.

Pharmaceutical Intermediate The compound is explored as an intermediate in synthesizing various pharmaceutical agents. Its reactivity allows for developing new drugs targeting diseases such as cancer and infections.

Antimicrobial and Anticancer Research Studies suggest that this compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological effects. Research indicates that compounds containing the trifluoromethyl group show improved efficacy against bacterial strains. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer. The mechanism appears to involve disrupting cellular processes through enzyme inhibition, likely due to its electrophilic nature.

Agrochemicals In the agrochemical industry, this compound is utilized to produce pesticides and herbicides. Its chemical properties make it suitable for synthesizing effective crop protection agents.

Dyes and Pigments The compound also finds applications in synthesizing dyes and pigments, leveraging its reactive nature to form stable derivatives that can impart color to various materials.

Data Table

| Application Area | Details | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Azo compounds, hydrazine derivatives |

| Biological Research | Antimicrobial and anticancer activities | Potential drug intermediates |

| Agrochemicals | Production of pesticides and herbicides | Effective crop protection agents |

| Dyes and Pigments | Synthesis of stable colorants | Various industrial dyes |

| Interaction studies | Reactivity with other chemical entities | N/A |

Case Studies

Synthesis of Anticancer Agents A study investigated using this compound to synthesize novel anticancer agents. The research focused on modifying the hydrazine structure to enhance its efficacy against specific cancer cell lines. Results indicated improved activity compared to existing treatments.

Development of Agrochemicals Researchers utilized this compound to develop a new class of pesticides. The synthesized compounds demonstrated effective pest control while maintaining low toxicity levels for non-target organisms, showcasing the compound's potential in sustainable agriculture.

作用機序

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This interaction is facilitated by the presence of the chloro and trifluoromethyl groups, which enhance the compound’s reactivity .

類似化合物との比較

Similar Compounds

- 4-Chlorophenylhydrazine

- 4-(Trifluoromethyl)phenylhydrazine

- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These properties make it particularly useful in various chemical reactions and applications compared to its similar compounds .

生物活性

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions. The compound's structure is characterized by:

- Chlorine atom at the para position.

- Trifluoromethyl group at the ortho position.

- Hydrazine moiety , which is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may modulate enzyme activities by forming stable complexes with active sites, which can lead to inhibition or activation of biochemical pathways.

Enzyme Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in various diseases:

- Cholinesterases (AChE and BChE) : The compound exhibited moderate inhibitory effects, with IC50 values indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. For instance, one study reported IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE respectively .

- Cyclooxygenase (COX) Inhibition : It has shown promise in inhibiting COX-2, an enzyme implicated in inflammation and pain pathways. The specific IC50 values vary depending on structural modifications but indicate significant activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Antimycobacterial Activity : It demonstrated potent activity against Mycobacterium tuberculosis with MIC values comparable to conventional drugs . The presence of the trifluoromethyl group appears to enhance its efficacy against resistant strains.

- Broad-spectrum Antibacterial Effects : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Study 1: Cholinesterase Inhibition

In a comparative study involving several hydrazone derivatives, this compound was found to be among the most effective inhibitors of AChE and BChE. The study utilized molecular docking to elucidate binding interactions, confirming that the trifluoromethyl group significantly contributes to binding affinity due to electron-withdrawing effects .

Study 2: Antimycobacterial Evaluation

A series of derivatives were tested against Mycobacterium strains. The compound displayed MIC values as low as 1 μmol/L against M. tuberculosis, suggesting strong potential for development into new antimycobacterial therapies . This study highlighted the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|---|

| This compound | Moderate AChE/BChE inhibition | 10.4 - 24.3 | Effective against resistant strains |

| 4-(Trifluoromethyl)-benzoates | Antimycobacterial | 0.5 - 32 | Superior activity against M. tuberculosis |

| Other Hydrazone Derivatives | Variable | Up to 34.2 | Less effective than the target compound |

特性

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMOEYAUPWJGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648648 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-20-0 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。